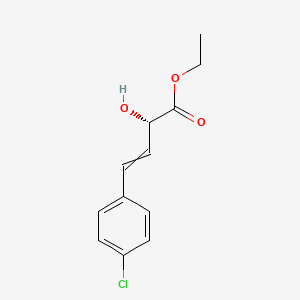
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the esterification of (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the but-3-enoate moiety can be reduced to form a saturated ester.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-oxobut-3-enoate.
Reduction: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybutanoate.
Substitution: Formation of ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate or ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate.
Scientific Research Applications
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate
Uniqueness
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2S) can influence its interaction with biological targets, potentially leading to unique pharmacological effects.
Properties
CAS No. |
830319-50-1 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,11,14H,2H2,1H3/t11-/m0/s1 |
InChI Key |
KHPKHLYVBLYBOY-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CCOC(=O)C(C=CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















